[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate
Overview
Description
1,3-Distearoyl-2-Linoleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position . This compound is found in cocoa butter and cocoa butter equivalents containing shea stearin and palm mid fraction . It is a significant component in the food industry, particularly in the formulation of cocoa butter equivalents .
Scientific Research Applications
1,3-Distearoyl-2-Linoleoyl-rac-glycerol has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Distearoyl-2-Linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid and linoleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards the formation of the triacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1,3-Distearoyl-2-Linoleoyl-rac-glycerol involves the use of high-purity stearic acid and linoleic acid, along with glycerol . The process is carried out in large reactors equipped with efficient mixing and heating systems to ensure uniform reaction conditions . The product is then purified through processes such as distillation and crystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Distearoyl-2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of catalysts such as transition metal ions.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used in transesterification reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (stearic acid and linoleic acid) and glycerol.
Transesterification: Various triacylglycerols depending on the reactants used.
Mechanism of Action
The mechanism of action of 1,3-Distearoyl-2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolism pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The linoleic acid moiety can be further metabolized to produce bioactive compounds such as prostaglandins and leukotrienes . The stearic acid moiety contributes to the structural integrity of cell membranes and serves as an energy source .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-Oleoyl-rac-glycerol: Contains oleic acid instead of linoleic acid at the sn-2 position.
1,2-Distearoyl-3-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-3 position instead of the sn-2 position.
1,3-Dipalmitoyl-2-Linoleoyl-rac-glycerol: Contains palmitic acid instead of stearic acid at the sn-1 and sn-3 positions.
Uniqueness
1,3-Distearoyl-2-Linoleoyl-rac-glycerol is unique due to the presence of linoleic acid at the sn-2 position, which imparts specific physical and chemical properties to the compound . The combination of stearic acid and linoleic acid in this specific arrangement influences the melting point, crystallization behavior, and oxidative stability of the compound . This makes it particularly suitable for use in cocoa butter equivalents and other applications where specific melting and crystallization properties are desired .
Properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,27,30,54H,4-17,19-20,22-26,28-29,31-53H2,1-3H3/b21-18-,30-27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQDFMKSIQCOGR-QYIMKBBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/18:2(9Z,12Z)/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0045073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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